Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Description
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H15FN2O3S2 and its molecular weight is 366.43. The purity is usually 95%.
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Biological Activity
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C21H15F4N3O3S2
- Molecular Weight : 497.5 g/mol
- CAS Number : 877654-45-0
The presence of a fluorophenyl group and a thieno[3,2-d]pyrimidine core suggests potential interactions with biological targets relevant for therapeutic applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, nucleoside analogues derived from pyrimidine scaffolds have demonstrated effective inhibition against Hepatitis B Virus (HBV) and other viral pathogens. In particular, compounds that incorporate thieno[3,2-d]pyrimidine moieties have been reported to exhibit significant antiviral activities.
- Case Study : A related compound demonstrated an EC50 value of 7.8 nM against HBV in cell-based assays, indicating the potential efficacy of thieno[3,2-d]pyrimidine derivatives in antiviral therapy .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have also shown promise in antimicrobial applications. The structural characteristics of this compound may contribute to its activity against various bacterial strains.
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Significant Inhibition | |
Candida albicans | Minimal Activity |
The proposed mechanism of action for this compound involves interference with viral replication processes or bacterial cell wall synthesis. The thienopyrimidine core may inhibit essential enzymes involved in nucleic acid synthesis or cellular metabolism.
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies focusing on the modification of thienopyrimidine derivatives to enhance biological activity. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing pharmacological effects.
Synthetic Route Example:
- Starting Materials : Appropriate thienopyrimidine precursors.
- Reagents : Use of thiol compounds for thioether formation.
- Reaction Conditions : Typically involves refluxing in organic solvents followed by purification through chromatography.
Properties
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZTUJZHWVCCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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